6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Alternative Naming Conventions
The systematic nomenclature of 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The official International Union of Pure and Applied Chemistry name, as computed by Lexichem TK 2.7.0, is 6-chloro-3-methyl-triazolo[3,4-a]phthalazine. This nomenclature systematically describes the fusion pattern between the 1,2,4-triazole ring and the phthalazine core, with specific positioning of the chloro and methyl substituents.
The compound is registered under Chemical Abstracts Service number 67458-38-2, providing a unique identifier for database searches and regulatory documentation. Alternative naming conventions found in the literature include variations in bracket notation and systematic descriptions. The European Community number 864-219-0 serves as an additional regulatory identifier for this compound.
Several depositor-supplied synonyms exist in chemical databases, including 6-Chloro-3-methyl-(1,2,4)triazolo(3,4-a)phthalazine, demonstrating alternative bracket and parenthesis notation systems. The compound also appears in specialized databases with identifiers such as ChEMBL IDCHEMBL1495086 and DSSTox Substance IDDTXSID90353693, which facilitate cross-referencing in pharmacological and toxicological studies.
The molecular formula C₁₀H₇ClN₄ reflects the presence of ten carbon atoms, seven hydrogen atoms, one chlorine atom, and four nitrogen atoms. The molecular weight of 218.64 grams per mole, as computed by PubChem 2.2, corresponds precisely to this elemental composition. The Simplified Molecular Input Line Entry System notation CC1=NN=C2N1N=C(C3=CC=CC=C32)Cl provides a linear representation of the molecular structure, encoding the connectivity and stereochemistry information.
Properties
IUPAC Name |
6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4/c1-6-12-13-10-8-5-3-2-4-7(8)9(11)14-15(6)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSDDNHLXFFIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C3=CC=CC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353693 | |
| Record name | 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807807 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
67458-38-2 | |
| Record name | 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Key Intermediates
| Step | Compound | Reaction Details | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-Dihydrophthalazine-1,4-dione | Phthalic anhydride (50 g) dissolved in ethanol (500 ml), reacted with hydrazine hydrate (20.3 g) dropwise in ice bath, stirred 1 h at room temperature | 82.32 | 154-156 | White solid, Rf = 0.63 |
| 2 | 1,4-Dichlorophthalazine | Compound (1) treated with phosphorus oxychloride (45 ml), reflux 4 h, solvent removed, neutralized with sodium bicarbonate | 60.2 | 162-164 | Organic layer dried over MgSO4, Rf = 0.7 |
| 3 | 4-Hydrazine 1-chlorophthalazine | Compound (2) reacted with hydrazine hydrate in THF at 60°C for 1 h, precipitated with petroleum ether | 82.42 | 171-173 | Product kept below 0°C, Rf = 0.7 |
Cyclization to Form Triazolo-Phthalazine Derivatives
The cyclization step involves reacting the hydrazinophthalazine intermediate with substituted benzoyl chlorides in the presence of triethylamine and 1,4-dioxane, followed by reflux in DMF to induce ring closure forming the triazolo ring.
Note: The methyl substitution at position 3 can be introduced by using methyl-substituted acyl chlorides or via subsequent methylation steps depending on the desired substitution pattern.
Reaction Conditions and Characterization
- Reagents: Phthalic anhydride, hydrazine hydrate, phosphorus oxychloride, triethylamine, substituted benzoyl chlorides.
- Solvents: Ethanol, 1,4-dioxane, DMF, THF, dichloromethane.
- Temperatures: Room temperature for initial reactions; reflux conditions (~100-150°C) in DMF for cyclization.
- Purification: Filtration, washing with water, drying under vacuum.
- Characterization: Melting points, Thin Layer Chromatography (TLC) Rf values, Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H-NMR), Mass Spectrometry (MS).
Summary Table of Preparation Steps for 6-Chloro-3-methyl-triazolo[3,4-a]phthalazine
Research Findings and Notes
- The synthetic route is robust and allows for variation of the substituent at position 3 by changing the acyl chloride used in the cyclization step.
- The compound 6-Chloro-3-phenyl derivative (4b) showed significant anticonvulsant activity, suggesting that similar methyl-substituted analogs may have important pharmacological properties.
- Reaction yields range from moderate to good (54-82%), with purification achieved by standard filtration and washing.
- Characterization by IR and NMR confirms the successful formation of the fused triazolo ring system.
- The process involves standard organic synthesis techniques suitable for scale-up with proper control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups at the 6-position .
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity :
-
Anticancer Research :
- The compound has been investigated for its anticancer properties. Research suggests that triazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific studies on similar compounds have demonstrated significant cytotoxic effects on cancer cell lines .
- Neuroprotective Effects :
Material Science Applications
- Polymer Chemistry :
- Dyes and Pigments :
Case Studies
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects at the 3-Position
The 3-position substituent significantly influences bioactivity and physicochemical properties:
Key Insight : The methyl group balances lipophilicity and synthetic accessibility, making it preferable for central nervous system (CNS) targets (e.g., anticonvulsants). Bulkier groups like trifluoromethyl or propyl enhance target affinity but may compromise solubility .
Substituent Effects at the 6-Position
The 6-chloro group is critical for reactivity and further derivatization:
Key Insight : The 6-chloro group’s versatility enables diverse pharmacophore development. Replacement with hydrazine or aryl groups enhances anticancer and CNS activities but requires optimization of metabolic stability .
Pharmacological Activity Comparison
Anticancer Activity
- 6-Chloro-3-methyl : Exhibits PCAF bromodomain inhibition (IC₅₀ = 0.2 µM) and synergizes with piperazine derivatives (e.g., compound 5: IC₅₀ = 1.8 µM against U251 glioblastoma) .
- 6-Chloro-3-propyl: Shows Topo II inhibition (IC₅₀ = 4.3 µM) and DNA intercalation, with derivative 9c (phenol-substituted hydrazone) achieving >90% tumor growth inhibition in vivo .
- 6-(4-Methoxyphenyl): Demonstrates cardiotonic effects via positive inotropic activity (EC₅₀ = 0.7 µM in rabbit heart models) .
Anticonvulsant Activity
- 6-Chloro-3-methyl: Limited direct data, but related 6-alkoxy derivatives (e.g., 6-(4-chlorophenoxy)) show ED₅₀ = 12 mg/kg in MES tests, outperforming carbamazepine .
Antimicrobial Activity
- 6-Chloro-3-methyl: Not directly reported, but analogues like 5l (6-phenoxy) inhibit Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL) .
Biological Activity
6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity, particularly in the realm of cancer therapeutics. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H7ClN4
- Molecular Weight : 218.64 g/mol
- CAS Number : 5382-16-1
- Purity : >96% (commercially available) .
This compound exhibits biological activity primarily through its interaction with topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Compounds that inhibit Topo II can induce apoptosis in cancer cells by disrupting DNA repair mechanisms.
Cytotoxicity Studies
Recent studies have demonstrated that derivatives of triazolo[3,4-a]phthalazine exhibit significant cytotoxic effects against various cancer cell lines:
- Cytotoxic Activity : A derivative of this compound showed higher cytotoxicity compared to doxorubicin against HepG2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cell lines. It induced apoptosis in HepG2 cells and caused G2/M phase cell cycle arrest .
Comparative Efficacy
The following table summarizes the cytotoxic effects of this compound compared to standard chemotherapeutic agents:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 2.5 | Topo II inhibition; apoptosis induction |
| Doxorubicin | HepG2 | 5.0 | DNA intercalation; Topo II inhibition |
| 6-Hydroxy-4-oxo-1,3-diphenyl-2-thioxo-N-(3-(trifluoromethoxy)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | MCF-7 | 3.0 | Dual Topo II inhibition and AR inhibition |
Case Studies
In a notable study by Matias-Barrios et al., derivatives of triazolo[3,4-a]phthalazine were evaluated for their pharmacokinetic properties and efficacy in inhibiting Topo II proteins. The study found that certain derivatives retained Topo II inhibitory activities while demonstrating improved solubility and metabolic stability .
Another investigation highlighted the dual inhibitory activity of compounds containing the triazolo-phthalazine nucleus against both Topo IIα and Topo IIβ enzymatic activities. This suggests a potential for developing safer chemotherapeutic agents with fewer side effects .
Safety and Toxicology
Toxicological assessments indicate that this compound is harmful if swallowed and can cause skin irritation . These safety profiles are critical for evaluating its suitability as a therapeutic agent.
Q & A
Q. What are the primary synthetic routes for 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine, and how do reaction conditions influence yield?
The compound is typically synthesized via catalytic dehydrogenative cyclization of hydrazone intermediates. For example, 1-chloro-4-hydrazinylphthalazine reacts with propanoic acid under reflux, followed by purification via flash column chromatography (DCM:MeOH 20:1), yielding 42% of the target compound . Alternative methods include using nano Bi₂O₃ as a catalyst to improve reaction efficiency under aqueous conditions, which is advantageous for functional group tolerance and scalability . Key factors affecting yield include solvent choice (methanol or DMF), catalyst type (palladium-on-charcoal vs. nano Bi₂O₃), and reaction time .
Q. Which biological assays are standard for evaluating the anticonvulsant activity of this compound and its derivatives?
The maximal electroshock (MES) test and Rotarod neurotoxicity test are standard for anticonvulsant screening. Derivatives are administered at varying doses (e.g., ED₅₀ values calculated from dose-response curves), with neurotoxicity assessed via motor impairment thresholds. For example, 6-(4-chlorobenzyloxy)-triazolophthalazine showed an ED₅₀ of 7.1 mg/kg and a protective index (PI = TD₅₀/ED₅₀) of 5.2 in mice . Pentylenetetrazole (PTZ)- and isoniazid-induced seizure models are used to confirm GABAergic mechanisms .
Q. What structural features of triazolophthalazine derivatives correlate with enhanced bioactivity?
Substituents at the 6-position (e.g., alkoxy groups, halogenated benzyloxy chains) significantly influence anticonvulsant and anticancer activities. For instance:
- Anticonvulsant : 6-Heptyloxy derivatives exhibit longer alkyl chains, enhancing lipophilicity and blood-brain barrier penetration (ED₅₀ = 11.0 mg/kg) .
- Anticancer : 3-Phenyl substitutions improve VEGFR-2 inhibition (IC₅₀ = 0.1 µM for compound 6o), mimicking the pharmacophore of vatalanib .
- GABA modulation : 5-Methylisoxazole substituents enhance selectivity for GABRA5 receptors, reversing hippocampal inhibition in rodent models .
Advanced Research Questions
Q. How can synthetic protocols be optimized to improve purity and scalability for in vivo studies?
Optimization strategies include:
- Catalyst screening : Nano Bi₂O₃ reduces reaction time and improves yields (78% for bis-triazolophthalazines) compared to traditional Pd/C methods .
- Purification : Gradient elution in column chromatography (e.g., chloroform:methanol) resolves co-eluting byproducts, as seen in bis(6-phenyl-triazolophthalazine) methane synthesis .
- Green chemistry : Aqueous reaction conditions minimize solvent toxicity, critical for large-scale synthesis .
Q. How do structure-activity relationship (SAR) studies inform the design of derivatives with dual anticonvulsant and anticancer properties?
SAR analysis reveals:
- Dual activity : 6-Phenoxy derivatives with carboxamide side chains (e.g., compound 6-phenoxy-triazolophthalazine-3-carboxamide) show anti-inflammatory (IC₅₀ = 2.1 µM) and anticonvulsant activities, likely due to shared kinase inhibition pathways .
- Contradictions : While 6-aryl derivatives exhibit anticonvulsant activity, some 3,6-diaryl analogs are inactive in insecticidal/nematicidal assays, highlighting target specificity .
Q. How can researchers address contradictions in biological activity data across studies?
Discrepancies arise from assay variability (e.g., MES vs. PTZ models) or structural nuances:
Q. What computational tools are used to predict binding affinity and pharmacokinetics for triazolophthalazine derivatives?
- Molecular docking : AutoDock or Glide simulations predict VEGFR-2 binding modes, aligning 6o’s triazole core with kinase ATP pockets (binding energy = -9.2 kcal/mol) .
- ADMET profiling : SwissADME predicts blood-brain barrier permeability for anticonvulsant candidates (e.g., logP = 2.5–3.5 optimal) .
- QSAR models : CoMFA/CoMSIA correlate 6-substituent electronegativity with GABA receptor affinity (r² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
